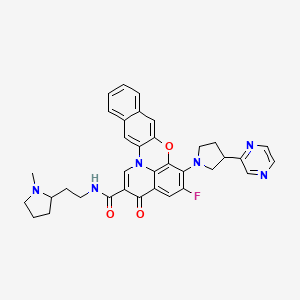
(1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of an indane structure with an amino group and a hydroxyphenyl-hexynoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the indane structure: This can be achieved through cyclization reactions involving aromatic compounds.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines under specific conditions.
Attachment of the hydroxyphenyl-hexynoic acid moiety: This step may involve coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid can be studied for its potential effects on cellular processes. Its structural features may interact with biological molecules, providing insights into enzyme activity and protein interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like neuropharmacology or oncology.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid involves its interaction with specific molecular targets. These interactions can affect various pathways, such as:
Enzyme inhibition: The compound may inhibit certain enzymes, altering metabolic pathways.
Receptor binding: It may bind to receptors on cell surfaces, influencing signal transduction pathways.
Gene expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-1-aminoindan-2-ol: Shares the indane structure and amino group but lacks the hydroxyphenyl-hexynoic acid moiety.
(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid: Contains the hydroxyphenyl-hexynoic acid moiety but lacks the indane structure and amino group.
Uniqueness
The uniqueness of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid lies in its combined structural features, which provide a distinct set of chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
1-amino-2,3-dihydro-1H-inden-2-ol;3-(4-hydroxyphenyl)hex-4-ynoic acid |
InChI |
InChI=1S/C12H12O3.C9H11NO/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9;10-9-7-4-2-1-3-6(7)5-8(9)11/h4-7,10,13H,8H2,1H3,(H,14,15);1-4,8-9,11H,5,10H2 |
Clave InChI |
KHAXDCFJMFVXFG-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O.C1C(C(C2=CC=CC=C21)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)


![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)

![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)


![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)


